2-Clorocinamaldehído

Descripción general

Descripción

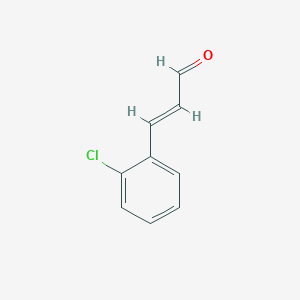

2-Chlorocinnamaldehyde is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.6 . It is also known by other names such as 2-Propenal, 3-(2-chlorophenyl)-; 3-(2-Chlorophenyl)-2-propenal; Cinnamaldehyde, o-chloro-; 3-(2-Chlorophenyl)acrylaldehyde; o-Chlorocinnamaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Chlorocinnamaldehyde consists of an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge . This structure is critical for its various properties and activities.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Chlorocinnamaldehyde are not detailed in the search results, it’s worth noting that cinnamaldehyde analogs have been studied for their inhibitory activity in quorum sensing . This suggests that 2-Chlorocinnamaldehyde may also participate in similar chemical reactions.

Physical And Chemical Properties Analysis

2-Chlorocinnamaldehyde has a boiling point of 286.8±15.0°C at 760 mmHg and a density of 1.192±0.06 g/cm3 . It appears as a light yellow needle crystal .

Aplicaciones Científicas De Investigación

Desarrollo de Fungicidas

El 2-Clorocinamaldehído se ha utilizado en el desarrollo de nuevos fungicidas . Por ejemplo, se ha incorporado en la estructura de una molécula pesticida para descubrir compuestos líderes activos . Este enfoque ha sido efectivo en el descubrimiento de nuevos pesticidas .

Inhibición de la Lacasa

La lacasa es un nuevo objetivo para los fungicidas . El this compound se ha utilizado en el desarrollo de inhibidores de la lacasa . Estos inhibidores han mostrado resultados prometedores en el control de enfermedades en la agricultura .

Actividades Antifúngicas

Los compuestos que contienen this compound han mostrado actividades antifúngicas contra varios hongos . Esto lo convierte en un compuesto valioso en el desarrollo de agentes antifúngicos .

Estudios de Acoplamiento Molecular

El this compound se ha utilizado en estudios de acoplamiento molecular para comprender el modo de unión de los compuestos con la lacasa . Esto ayuda en el diseño y desarrollo de fungicidas más potentes .

Síntesis de Nuevos Compuestos

<a data-citationid="ca169771-d34e-ffc6-bb6

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, primarily targets fungi . It has been found to exhibit significant antifungal activity against various species of fungi .

Mode of Action

The compound interacts with its fungal targets by inhibiting their growth and toxin metabolism . The α,β unsaturated acyl group in 2-Chlorocinnamaldehyde is capable of reacting as a Michael acceptor, which is critical for its antifungal activity .

Biochemical Pathways

QS is a cell-density dependent communication process that regulates virulence gene expression in many bacteria, including Vibrio spp .

Pharmacokinetics

Its molecular weight is 1666, and it has a melting point of 49-51 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The most active analogs of cinnamaldehyde, including 2-Chlorocinnamaldehyde, have been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp in vitro . These compounds also significantly increased the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chlorocinnamaldehyde. For instance, the compound’s oxidation process involves a reaction with oxygen to form peroxides, which can lead to complex oxidation reactions and potential explosion hazards . Therefore, the storage and handling conditions of 2-Chlorocinnamaldehyde are crucial for its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that cinnamaldehyde and its derivatives can interact with various enzymes and proteins

Cellular Effects

Cinnamaldehyde and its derivatives have been shown to affect various cellular processes . For example, they can inhibit the growth of certain bacteria and fungi

Molecular Mechanism

It is known that cinnamaldehyde and its derivatives can bind to certain biomolecules and affect their function

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

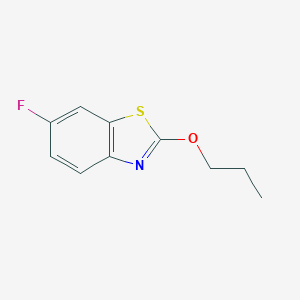

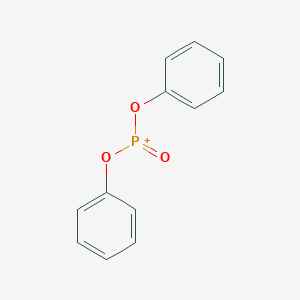

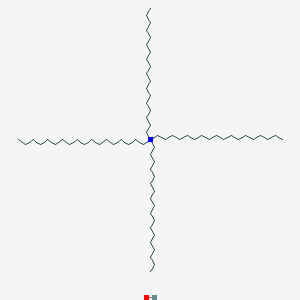

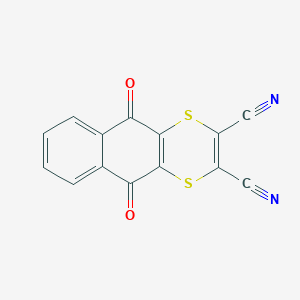

Feasible Synthetic Routes

Q & A

Q1: How does 2-chlorocinnamaldehyde exhibit its mutagenic activity?

A: Research suggests that 2-chlorocinnamaldehyde induces frame-shift mutations in bacterial DNA. [, ] This mutagenic effect is likely due to its planar structure, allowing it to intercalate between DNA base pairs and disrupt DNA replication. [] In the Ames test, 2-chlorocinnamaldehyde demonstrated significant mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. [] Furthermore, it exhibited a positive response in the SOS chromotest with Escherichia coli PQ 37, indicating its ability to induce DNA damage and trigger the SOS repair system. []

Q2: How does the structure of cinnamaldehyde derivatives affect their ability to inhibit farnesyl protein transferase (FPTase)?

A: Studies show that the position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their FPTase inhibitory activity. [] Ortho-substituted derivatives, like 2-chlorocinnamaldehyde, exhibit higher inhibitory activity compared to meta- or para-substituted counterparts. [] This suggests that the ortho position is crucial for interaction with the FPTase enzyme. Additionally, the presence of an unsaturated aldehyde side chain is essential for activity. [] Among the tested derivatives, 2-chlorocinnamaldehyde demonstrated the most potent FPTase inhibition. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)